![molecular formula C18H24BrNO2 B3107423 [2-(3,4-Dimethoxyphenyl)ethyl](4-methylbenzyl)amine hydrobromide CAS No. 1609408-85-6](/img/structure/B3107423.png)
[2-(3,4-Dimethoxyphenyl)ethyl](4-methylbenzyl)amine hydrobromide
Overview
Description
“2-(3,4-Dimethoxyphenyl)ethylamine hydrobromide” is a chemical compound with the CAS Number: 1609408-85-6 . It has a molecular weight of 366.3 . The compound is a solid at room temperature .
Molecular Structure Analysis
The IUPAC name for this compound is N-[2-(3,4-dimethoxyphenyl)ethyl]-N-(4-methylbenzyl)amine hydrobromide . The InChI code for this compound is 1S/C18H23NO2.BrH/c1-14-4-6-16(7-5-14)13-19-11-10-15-8-9-17(20-2)18(12-15)21-3;/h4-9,12,19H,10-11,13H2,1-3H3;1H .Physical And Chemical Properties Analysis
This compound is a solid at room temperature . It has a molecular weight of 366.3 .Scientific Research Applications
- Background : A series of acyl derivatives of 2-(3,4-dimethoxyphenyl)ethylamine were synthesized and evaluated for their effectiveness in preventing water-immersion stress-induced gastric ulceration in rats .
- Background : 3,4-Dimethoxyphenylacetonitrile, an intermediate in the preparation of the muscle relaxant papaverine, is derived from this compound .
Gastric Ulcer Prevention
Muscle Relaxant Synthesis
Comparative Toxicology Studies
Safety and Hazards
properties
IUPAC Name |
2-(3,4-dimethoxyphenyl)-N-[(4-methylphenyl)methyl]ethanamine;hydrobromide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23NO2.BrH/c1-14-4-6-16(7-5-14)13-19-11-10-15-8-9-17(20-2)18(12-15)21-3;/h4-9,12,19H,10-11,13H2,1-3H3;1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UTBYLCUBHNQTAQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNCCC2=CC(=C(C=C2)OC)OC.Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24BrNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[2-(3,4-Dimethoxyphenyl)ethyl](4-methylbenzyl)amine hydrobromide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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